1-Propyne, 1-(ethylthio)- 1-Propyne, 1-(ethylthio)-
Brand Name: Vulcanchem
CAS No.: 13597-15-4
VCID: VC19695380
InChI: InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3
SMILES:
Molecular Formula: C5H8S
Molecular Weight: 100.18 g/mol

1-Propyne, 1-(ethylthio)-

CAS No.: 13597-15-4

Cat. No.: VC19695380

Molecular Formula: C5H8S

Molecular Weight: 100.18 g/mol

* For research use only. Not for human or veterinary use.

1-Propyne, 1-(ethylthio)- - 13597-15-4

Specification

CAS No. 13597-15-4
Molecular Formula C5H8S
Molecular Weight 100.18 g/mol
IUPAC Name 1-ethylsulfanylprop-1-yne
Standard InChI InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3
Standard InChI Key HYQQDBGCQLTFKD-UHFFFAOYSA-N
Canonical SMILES CCSC#CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Propyne, 1-(ethylthio)- belongs to the class of thioethers (sulfides), where a sulfur atom bridges an ethyl group and a propyne moiety. The IUPAC name 1-ethylsulfanylprop-1-yne precisely describes its structure: a triple bond (alkyne) at the first carbon of a three-carbon chain, with an ethylsulfanyl (-S-C2H5) group attached to the same carbon. The molecular geometry, inferred from its InChI (InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3), suggests a linear configuration at the alkyne carbon, with the ethylthio group introducing steric and electronic perturbations.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number13597-15-4
Molecular FormulaC5H8S
Molecular Weight100.18 g/mol
IUPAC Name1-Ethylsulfanylprop-1-yne
Canonical SMILESCCSC#CC
InChI KeyHYQQDBGCQLTFKD-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) for 1-Propyne, 1-(ethylthio)- remain unpublished, computational models predict key features:

  • IR Spectroscopy: A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch), with additional peaks at 650–750 cm⁻¹ (C-S bond vibrations).

  • NMR Spectroscopy: The alkyne proton (H-C≡C) is expected to resonate at δ 1.8–2.1 ppm in 1H^1 \text{H} NMR, while the ethylthio group’s methylene protons (S-CH2-CH3) would appear as a quartet near δ 2.5–3.0 ppm.

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves the nucleophilic substitution of propyne with ethyl mercaptan (ethanethiol, C2H5SH) under basic conditions. This one-step reaction proceeds via deprotonation of ethyl mercaptan to generate a thiolate anion (C2H5S⁻), which attacks the electrophilic terminal alkyne carbon:

HC≡C-CH3+C2H5SHBaseC2H5S-C≡C-CH3+H2O\text{HC≡C-CH}_3 + \text{C}_2\text{H}_5\text{SH} \xrightarrow{\text{Base}} \text{C}_2\text{H}_5\text{S-C≡C-CH}_3 + \text{H}_2\text{O}

Typical catalysts include alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOCH3), with yields optimized at temperatures of 50–70°C.

Table 2: Optimized Reaction Conditions

ParameterOptimal Range
Temperature50–70°C
CatalystNaOH, KOH, NaOCH3
Reaction Time4–6 hours
SolventPolar aprotic (DMF)

Purification and Isolation

Post-synthesis, the crude product is typically purified via fractional distillation under reduced pressure (boiling point data unavailable in literature). Chromatographic methods (e.g., silica gel column chromatography) may resolve impurities, though the compound’s volatility necessitates careful handling.

Physicochemical Properties

Thermodynamic Parameters

  • LogP (Octanol-Water): Estimated at 1.8–2.3, indicating moderate hydrophobicity.

  • Water Solubility: Likely <1 g/L at 25°C, consistent with analogous thioethers.

Stability and Reactivity

The compound’s stability is influenced by:

  • Protic Environments: Susceptible to acid-catalyzed hydrolysis of the thioether bond.

  • Oxidative Conditions: The sulfur atom may oxidize to sulfoxide or sulfone derivatives.

  • Alkyne Reactivity: Participates in Huisgen cycloadditions, Sonogashira couplings, and polymerization under catalytic conditions.

Applications in Research and Industry

Organic Synthesis

1-Propyne, 1-(ethylthio)- serves as a versatile synthon due to its dual functional groups:

  • Thioether Linkages: Facilitates the construction of sulfur-containing heterocycles (e.g., thiophenes) via cyclization reactions.

  • Alkyne Coupling: Used in click chemistry to generate triazoles or conjugated polymers.

Materials Science

The compound’s potential applications include:

  • Conductive Polymers: Incorporation into polythiophene analogs for organic electronics.

  • Ligand Design: Coordination to transition metals (e.g., Pd, Cu) in catalytic systems.

Table 3: Emerging Applications

Application FieldFunctionality UtilizedCurrent Research Focus
Organic ElectronicsConjugated alkyne-thioetherPolymer conductivity tuning
CatalysisMetal-ligand interactionsHeterogeneous catalyst design
Medicinal ChemistryBioisostere for ethersProdrug development

Future Directions and Research Gaps

Critical areas for further investigation include:

  • Thermodynamic Characterization: Experimental determination of melting/boiling points, enthalpy of formation.

  • Catalytic Applications: Exploration in cross-coupling reactions and asymmetric synthesis.

  • Toxicological Studies: In vitro and in vivo assessments to establish safety protocols.

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